2-Methylhexanoic acid chemical properties and structure
2-Methylhexanoic acid chemical properties and structure
An In-depth Technical Guide to 2-Methylhexanoic Acid: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methylhexanoic acid, a branched-chain fatty acid of significant interest in chemical synthesis, flavor chemistry, and pharmaceutical development. We will delve into its core chemical properties, stereochemistry, spectroscopic signature, synthesis protocols, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to 2-Methylhexanoic Acid
2-Methylhexanoic acid (CAS No: 4536-23-6), also known as 2-methylcaproic acid, is a medium-chain fatty acid with the chemical formula C7H14O2.[1][2][3] Its structure consists of a six-carbon hexanoic acid backbone with a methyl group at the alpha-position (C2). This branching imparts distinct physical and chemical properties compared to its linear isomer, heptanoic acid.
Naturally occurring in some plants and fruits like apples and strawberries, it is widely used as a flavoring agent in the food industry.[4][5] More critically for the scientific community, its chiral nature and role as a synthetic building block make it a valuable intermediate in the creation of complex organic molecules, including active pharmaceutical ingredients (APIs).[6][7][8]
Chemical Structure and Stereoisomerism
The presence of a stereocenter at the C2 position means that 2-Methylhexanoic acid is a chiral molecule, existing as a pair of enantiomers: (S)-2-methylhexanoic acid and (R)-2-methylhexanoic acid.
The stereochemistry of this compound is crucial as the enantiomers can exhibit different biological activities and sensory properties. For instance, the (R)-enantiomer is described as having a sweet, sweaty odor, while the (S)-enantiomer has a sour, pungent, and musty odor.[12] This distinction underscores the importance of stereoselective synthesis in applications where specific enantiomeric purity is required.
Caption: Structure of 2-Methylhexanoic acid with the chiral center at C2 indicated.
Physicochemical Properties
The physical and chemical properties of 2-Methylhexanoic acid are dictated by its carboxyl functional group and the size and branching of its aliphatic tail.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic fruity, cheesy, and fatty odor.[1][4][13]
| Property | Value | Source(s) |
| CAS Number | 4536-23-6 | [2][13] |
| Molecular Weight | 130.18 g/mol | [2][5] |
| Appearance | Colorless to light yellow, clear liquid | [1][4][9] |
| Boiling Point | 209-210 °C | [4][11] |
| Melting Point | Approx. -55 °C | [4][14] |
| Density | 0.918 g/mL at 25 °C | [4][11] |
| pKa | ~4.82-5.1 | [3][4] |
| Solubility | Soluble in water, alcohol, and ether.[1][4][5][13] | |
| Vapor Pressure | 0.0576 mmHg at 25 °C | [4][11] |
| Flash Point | 57 °C (134.6 °F) - closed cup | [11][14] |
| Refractive Index (n20/D) | 1.422 | [4][11] |
Spectroscopic Data Analysis
Structural elucidation of 2-Methylhexanoic acid and its derivatives relies on standard spectroscopic techniques.[15]
-
Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak (M+) is expected at m/z = 130. Key fragmentation patterns include the McLafferty rearrangement, leading to a prominent peak at m/z = 74, which corresponds to the [CH3CHCOOH]+ fragment.[5] Other common fragments would result from the loss of alkyl chains.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic peaks for the carboxylic acid group: a very broad O-H stretching absorption in the range of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching absorption around 1700-1725 cm⁻¹.[15][16] C-H stretching bands for the alkyl chain appear just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a distinct downfield singlet or broad singlet for the carboxylic acid proton (-COOH) above 10 ppm. The alpha-proton (-CH) at C2 will appear as a multiplet around 2.3 ppm. The methyl group at C2 will be a doublet around 1.1 ppm. The other methylene (-CH2-) and methyl (-CH3) protons of the butyl chain will appear as complex multiplets in the upfield region (approx. 0.9-1.6 ppm).
-
¹³C NMR: The spectrum will display 7 distinct signals.[17] The carboxyl carbon (-COOH) is the most downfield, typically >175 ppm. The alpha-carbon (C2) will be around 40-45 ppm, while the other aliphatic carbons will appear in the 10-40 ppm range.[17]
-
Synthesis and Reactivity
Synthesis
The synthesis of racemic 2-Methylhexanoic acid can be achieved through various standard organic chemistry methods. A common and effective approach is the malonic ester synthesis.[18] This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
For applications requiring enantiomerically pure forms, stereoselective methods are necessary. These include:
-
Resolution of Racemates: Classical resolution using a chiral amine to form diastereomeric salts.
-
Chiral Auxiliaries: Employing a chiral auxiliary to direct the stereoselective alkylation of a prochiral starting material.[6][7]
-
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of an unsaturated precursor like 2-methyl-2-hexenoic acid using a chiral catalyst (e.g., Ru-BINAP).[6][7]
Caption: Workflow for the synthesis of 2-Methylhexanoic acid via Malonic Ester Synthesis.
Experimental Protocol: Malonic Ester Synthesis of 2-Methylhexanoic Acid
-
Deprotonation: Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
First Alkylation: Add diethyl malonate dropwise to the stirred solution at room temperature. After the addition is complete, add 1-bromobutane dropwise and heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Second Deprotonation: Cool the mixture and add a second equivalent of sodium ethoxide solution.
-
Second Alkylation: Add methyl iodide dropwise and reflux the mixture for another 2-3 hours.
-
Work-up: Cool the reaction mixture, remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Hydrolysis and Decarboxylation: Add a concentrated aqueous solution of hydrochloric acid to the crude dialkylated ester. Heat the mixture to reflux for several hours until the evolution of CO₂ ceases.
-
Purification: Cool the mixture, extract the 2-Methylhexanoic acid with a suitable solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation.
Reactivity
As a carboxylic acid, 2-Methylhexanoic acid undergoes typical reactions of this functional group:
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
-
Acid Halide Formation: Reacts with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-methylhexanoyl chloride.
-
Reduction: Can be reduced to 2-methyl-1-hexanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Salt Formation: Reacts with bases to form carboxylate salts.
Applications in Research and Drug Development
The utility of 2-Methylhexanoic acid spans several scientific and industrial domains.
-
Flavor and Fragrance Industry: It is a JECFA- and FEMA-approved flavoring agent used to impart cheesy, fruity, or fatty notes in food products and fragrances.[4][5][13]
-
Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of complex organic molecules. Its branched alkyl chain is particularly useful for modifying the lipophilicity of a drug candidate, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[8] An increase in lipophilicity can enhance a drug's ability to cross cell membranes.
-
Case Study - High-Potency Sweeteners: A notable application is in the synthesis of the high-potency sweetener candidate NC-00637, which required large quantities of the pure (S)-enantiomer of 2-Methylhexanoic acid.[6][7] This highlights the industrial relevance of stereoselective synthesis for this compound.
Safety and Handling
2-Methylhexanoic acid is classified as a hazardous substance.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[13][14] It is also a flammable liquid.[11][19]
-
Handling: Use in a well-ventilated area or fume hood. Wear suitable protective clothing, gloves, and eye/face protection (goggles and face shield).[11][20] Keep away from heat, sparks, open flames, and hot surfaces.[19] Use non-sparking tools and take precautionary measures against static discharge.[19]
-
Storage: Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated place.[19]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]
Conclusion
2-Methylhexanoic acid is a multifaceted chemical with a well-defined set of properties. Its chirality, coupled with its utility as a synthetic intermediate, makes it a compound of high interest. For researchers in organic synthesis and drug discovery, understanding its structure, reactivity, and stereoselective synthesis is key to leveraging its potential in the development of novel molecules with tailored properties. Its established role in the flavor industry further demonstrates its commercial and scientific importance.
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